REACTION_CXSMILES
|
[Cl-].[NH4+:2].[NH2-].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Na+:4].[NH2-:2].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7] |f:0.1,2.3,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with a reaction product
|
Type
|
CUSTOM
|
Details
|
formed when crude HMDS
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[NH4+:2].[NH2-].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Na+:4].[NH2-:2].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7] |f:0.1,2.3,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with a reaction product
|
Type
|
CUSTOM
|
Details
|
formed when crude HMDS
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[NH4+:2].[NH2-].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7]>C1C=CC=CC=1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Na+:4].[NH2-:2].[Na+:4].[CH3:5][Si:6]([NH:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7] |f:0.1,2.3,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with a reaction product
|
Type
|
CUSTOM
|
Details
|
formed when crude HMDS
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |